

# Rezatapopt's Mechanism of Action on p53 Y220C: A Technical Guide

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## Compound of Interest

Compound Name: Rezatapopt

Cat. No.: B12378407

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## Executive Summary

The TP53 gene, a critical tumor suppressor, is the most frequently mutated gene in human cancers. The Y220C mutation in p53 is a key oncogenic driver, creating a structurally unstable protein with compromised DNA binding and tumor-suppressive functions. **Rezatapopt** (formerly PC14586) is a first-in-class, orally bioavailable small molecule designed to specifically target and reactivate the p53 Y220C mutant protein. This technical guide provides an in-depth overview of the mechanism of action of **Rezatapopt**, detailing its molecular interactions, cellular effects, and preclinical and clinical efficacy. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology and precision medicine.

## The p53 Y220C Mutation: A Druggable Target

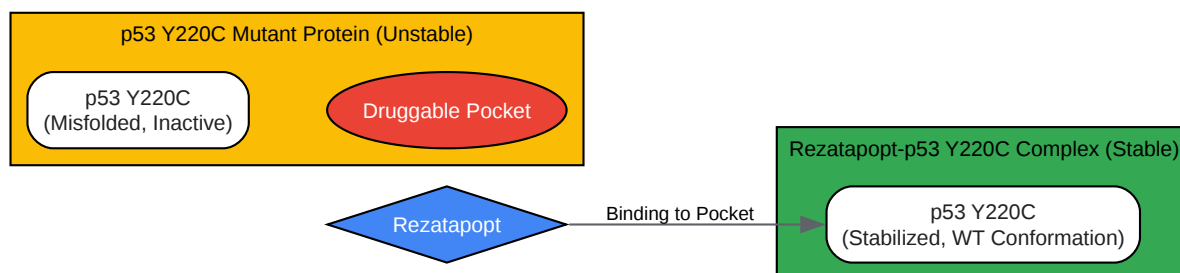
The Y220C mutation in the DNA-binding domain of p53 results in the substitution of a tyrosine residue with a cysteine. This substitution creates a unique, druggable crevice on the protein surface, leading to thermal instability and a loss of proper folding.[1][2][3] The consequence is a dysfunctional p53 protein incapable of its normal tumor suppressor activities, such as cell cycle arrest and apoptosis induction, thereby promoting tumor progression.[4] **Rezatapopt** was specifically designed to bind with high affinity to this mutation-induced pocket.[5]

## Molecular Mechanism of Action: Restoring Wild-Type Function

**Rezatapopt**'s primary mechanism of action is the direct binding to the p53 Y220C mutant protein, inducing a conformational change that restores its wild-type structure and function. This reactivation of the p53 protein re-establishes its ability to bind to DNA and regulate the transcription of target genes involved in tumor suppression.

### Binding and Stabilization

**Rezatapopt** binds non-covalently to the hydrophobic pocket created by the Y220C mutation. This binding stabilizes the protein, correcting its folding and restoring the wild-type conformation. This structural restoration is a critical first step in rescuing the tumor suppressor function of the p53 Y220C mutant.

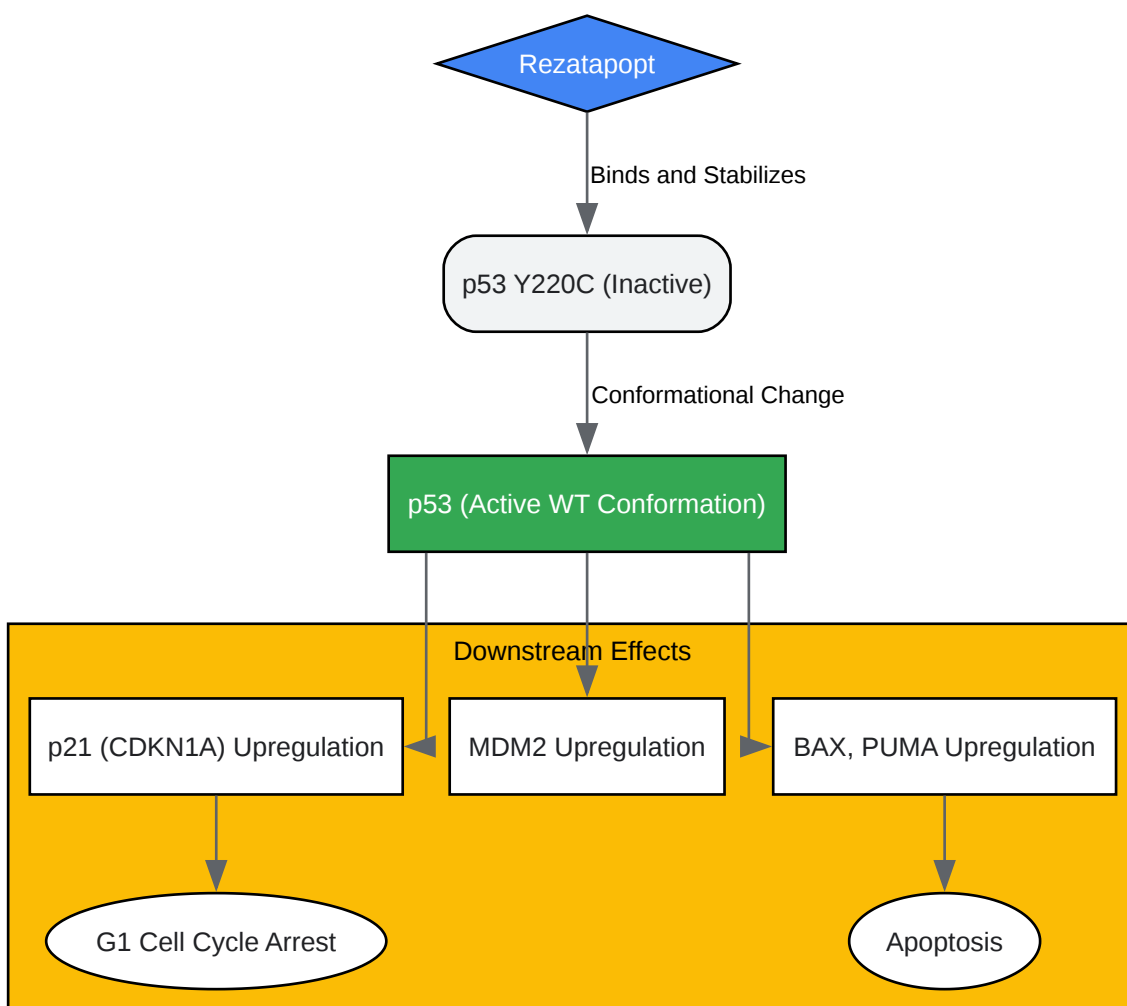


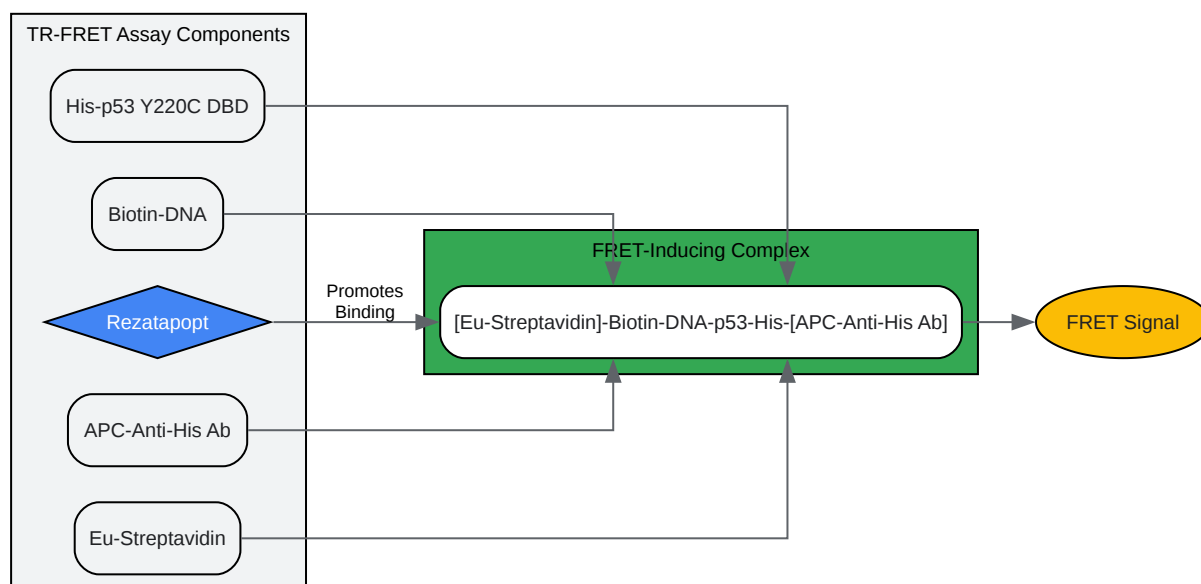
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**Rezatapopt** binding stabilizes the p53 Y220C mutant protein.

### Reactivation of Downstream Signaling

Upon conformational correction, the reactivated p53 protein translocates to the nucleus and binds to the response elements of its target genes. This leads to the upregulation of key downstream effectors such as p21 (CDKN1A), MDM2, BAX, and PUMA, and the repression of cell cycle genes. The induction of these genes triggers cell cycle arrest, primarily at the G1 phase, and apoptosis in cancer cells harboring the p53 Y220C mutation.





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